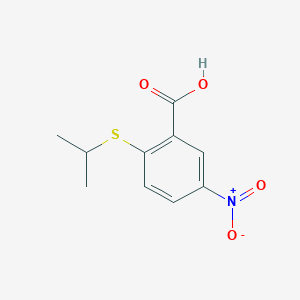
1-(3-Bromophenyl)pentan-1-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
- Bicyclo[1.1.1]pentan-1-amine, a structural analog of 1-(3-Bromophenyl)pentan-1-amine, is significant in medicinal chemistry as a unique and important moiety. A new synthesis route involving the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane offers a flexible and scalable alternative for producing this compound (Goh et al., 2014).
Drug Discovery and Chemical Space Exploration
- Bicyclo[1.1.1]pentanes, closely related to 1-(3-Bromophenyl)pentan-1-amine, are effective bioisosteres for aromatic rings and tert-butyl groups. A method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane has been reported, important for drug discovery and expanding chemical space (Hughes et al., 2019).
Antimicrobial Applications
- New 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, structurally similar to 1-(3-Bromophenyl)pentan-1-amine, have shown potential as antimicrobial additives in lubricating oils and as antiseptics against bacteria and fungi (Dzhafarov et al., 2010).
Corrosion Inhibition and Bactericidal Properties
- Pentane amino derivatives, synthesized via reactions with 1-bromopentanes, have been tested as reagents for suppressing growth of sulfate-reducing bacteria and as anticorrosive substances. These compounds, similar to 1-(3-Bromophenyl)pentan-1-amine, exhibit effective bactericidal and anticorrosive properties (Talybov et al., 2010).
Synthesis of Benzimidazoles
- o-Bromophenyl isocyanide, an analog of 1-(3-Bromophenyl)pentan-1-amine, reacts with primary amines under catalysis to produce 1-substituted benzimidazoles, important in medicinal chemistry and drug design (Lygin & Meijere, 2009).
Analytical Chemistry
- The compound's analogs have been studied in reversed-phase ion-pair chromatography, demonstrating their significance in analytical chemistry, particularly in the separation and analysis of antidepressive and neuroleptic amines (Wahlund & Sokolowski, 1978).
Mecanismo De Acción
Target of Action
It’s known that the compound is a derivative of amylamine , which is known to interact with trypsin-1 in humans
Mode of Action
As a derivative of amylamine , it may share similar interactions with its targets.
Biochemical Pathways
The compound is a derivative of amylamine , which does not have well-documented pathways
Result of Action
As a derivative of amylamine , it may share similar effects.
Propiedades
IUPAC Name |
1-(3-bromophenyl)pentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,11H,2-3,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTCERYERGQLNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC(=CC=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)pentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Methyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate](/img/structure/B1399628.png)



